6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines an indole moiety, a triazine ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the indole derivative and the triazine core. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazine Core: The triazine ring can be synthesized via cyclization reactions involving cyanuric chloride and appropriate amines.
Coupling Reactions: The final step involves coupling the indole derivative with the triazine core using hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the triazine ring.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the indole moiety and the triazine ring suggests possible applications in the development of anticancer, antimicrobial, or anti-inflammatory agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to tryptophan-binding proteins, while the triazine ring might interact with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the nitro group, which may affect its reactivity and biological activity.
6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The combination of the indole moiety, the triazine ring, and the specific substituents (methoxy and nitro groups) makes 6-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE unique. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21N9O3 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-N-[(E)-1H-indol-3-ylmethylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H21N9O3/c1-37-20-12-8-18(9-13-20)29-24-30-23(28-17-6-10-19(11-7-17)34(35)36)31-25(32-24)33-27-15-16-14-26-22-5-3-2-4-21(16)22/h2-15,26H,1H3,(H3,28,29,30,31,32,33)/b27-15+ |
InChI Key |
WPEWBSBWVWSZTP-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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